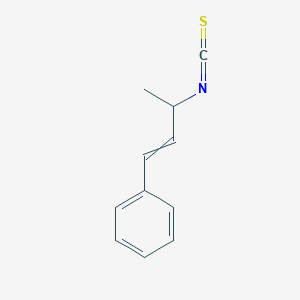
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of benzaldehyde with acetone in the presence of a base to form dibenzylideneacetone. This intermediate is then subjected to a cyclization reaction with ethylene glycol under acidic conditions to form the oxane ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogens and nitrating agents are used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its diketone structure allows it to participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione: shares similarities with other diketones such as benzil and dibenzylideneacetone.
Quercetin 3-D-galactoside: Another compound with an oxane ring and phenyl groups, known for its biological activities.
Uniqueness
- The presence of both an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone makes this compound unique.
- Its ability to undergo various chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(oxan-2-yl)-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C20H20O3/c21-19(15-9-3-1-4-10-15)18(17-13-7-8-14-23-17)20(22)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2 |
InChI Key |
RFNRXODDONSHBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B14186855.png)

oxophosphanium](/img/structure/B14186866.png)




![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)

